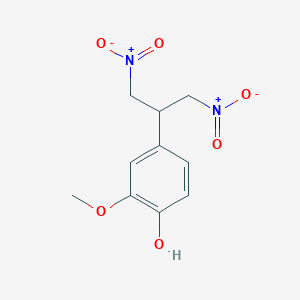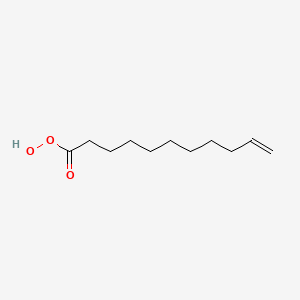
Undec-10-eneperoxoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Undec-10-eneperoxoic acid is an organic compound that features a peroxo group attached to an undec-10-ene chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of undec-10-eneperoxoic acid typically involves the peroxidation of undec-10-enoic acid. One common method is the reaction of undec-10-enoic acid with hydrogen peroxide in the presence of a catalyst such as sulfuric acid. The reaction conditions often include a controlled temperature and pH to ensure the formation of the peroxo group.
Industrial Production Methods
Industrial production of this compound may involve large-scale peroxidation processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Undec-10-eneperoxoic acid undergoes several types of chemical reactions, including:
Oxidation: The peroxo group can participate in oxidation reactions, converting various substrates into their oxidized forms.
Reduction: Although less common, the peroxo group can be reduced under specific conditions.
Substitution: The peroxo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and organic peroxides. Conditions often involve mild temperatures and acidic or basic environments.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used under controlled conditions.
Substitution: Nucleophiles such as amines or alcohols can react with the peroxo group in the presence of catalysts like sulfuric acid or phosphoric acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield epoxides or alcohols, while substitution reactions can produce various functionalized derivatives.
Aplicaciones Científicas De Investigación
Undec-10-eneperoxoic acid has several scientific research applications, including:
Chemistry: Used as an oxidizing agent in organic synthesis to introduce peroxo groups into molecules.
Biology: Studied for its potential antimicrobial properties due to the reactive nature of the peroxo group.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of polymers and other materials that require peroxo functionalities.
Mecanismo De Acción
The mechanism of action of undec-10-eneperoxoic acid involves the generation of reactive oxygen species (ROS) from the peroxo group. These ROS can interact with various molecular targets, leading to oxidation of substrates. The pathways involved include the formation of free radicals and subsequent reactions with organic molecules.
Comparación Con Compuestos Similares
Similar Compounds
Undec-10-enoic acid: The parent compound, which lacks the peroxo group.
Undec-10-enyl undec-10-enoate: A related ester compound used in organic synthesis.
10-Undecenoic acid-based triazoles: Compounds derived from undec-10-enoic acid with triazole functionalities.
Uniqueness
Undec-10-eneperoxoic acid is unique due to the presence of the peroxo group, which imparts distinct reactivity and potential applications. This differentiates it from similar compounds that lack the peroxo functionality and thus have different chemical properties and uses.
Propiedades
Número CAS |
5796-88-3 |
|---|---|
Fórmula molecular |
C11H20O3 |
Peso molecular |
200.27 g/mol |
Nombre IUPAC |
undec-10-eneperoxoic acid |
InChI |
InChI=1S/C11H20O3/c1-2-3-4-5-6-7-8-9-10-11(12)14-13/h2,13H,1,3-10H2 |
Clave InChI |
DOSMZFIZOJNVQD-UHFFFAOYSA-N |
SMILES canónico |
C=CCCCCCCCCC(=O)OO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


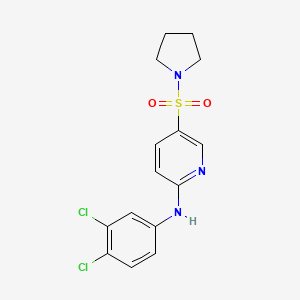
![[2-(4-Chlorophenyl)-1,3-dioxolan-4-yl]methyl acetate](/img/structure/B14737174.png)
![2-[2-(Isoquinolin-5-yl)hydrazinylidene]propanoic acid](/img/structure/B14737180.png)
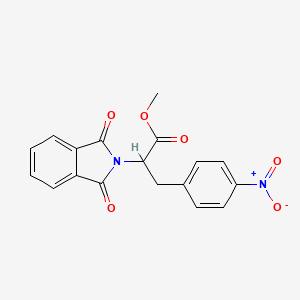
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2-chlorobenzene)](/img/structure/B14737190.png)
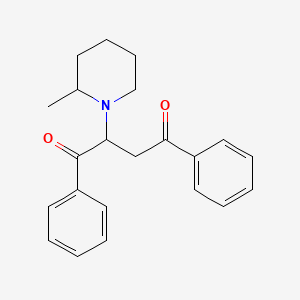
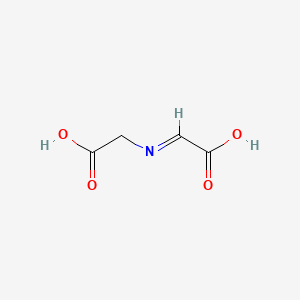
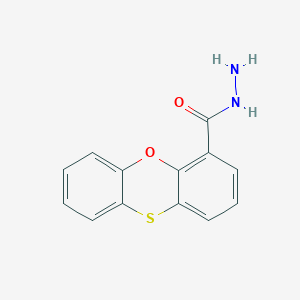
![Dimethyl [(E)-phenyldiazenyl]phosphonate](/img/structure/B14737219.png)
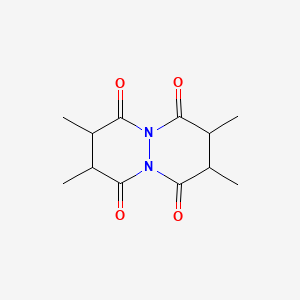
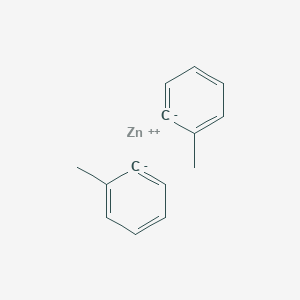
![ethyl N-(ethoxycarbonylamino)-N-[3-[ethoxycarbonyl-(ethoxycarbonylamino)amino]-2,4,6-trimethylphenyl]carbamate](/img/structure/B14737234.png)
![(2E)-2-[(3,4-dimethoxyphenyl)methylidene]butanedioic acid](/img/structure/B14737237.png)
